1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride
CAS No.: 2322619-13-4
Cat. No.: VC11607967
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2322619-13-4 |
|---|---|
| Molecular Formula | C9H12ClN3 |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11N3.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4,10H2,1H3;1H |
| Standard InChI Key | ZKAQVHUXIJEXRE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(N=C2C=C1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 6-methylimidazo[1,2-a]pyridine core fused with a methanamine substituent at the 2-position, subsequently protonated as a hydrochloride salt. X-ray crystallographic analysis of related imidazopyridine derivatives reveals planar aromatic systems with bond lengths consistent with conjugated π-electron networks . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃ |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride |
| Canonical SMILES | CC1=CN2C=C(N=C2C=C1)CN.Cl |
The hydrochloride salt formation occurs through protonation of the primary amine group, yielding improved crystallinity compared to the free base form.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) characterization of the parent compound reveals distinct proton environments:
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Aromatic protons: δ 7.2–8.1 ppm (pyridine and imidazole ring H)
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Methyl group: δ 2.5 ppm (6-CH₃)
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Methanamine protons: δ 3.8 ppm (CH₂NH₃⁺)
Infrared spectroscopy shows N-H stretching vibrations at 3200–2800 cm⁻¹ and C=N imine absorption at 1640 cm⁻¹.
Synthetic Methodology and Optimization
Primary Synthesis Route
The hydrochloride salt is synthesized through a three-step sequence from 2-amino-5-methylpyridine:
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Condensation: React with α-bromoketone to form imidazo[1,2-a]pyridine core (70–85% yield)
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Amination: Introduce methanamine via Buchwald-Hartwig coupling (Pd(OAc)₂/Xantphos catalyst, 60% yield)
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Salt Formation: Treat with HCl gas in anhydrous diethyl ether (95% conversion)
Critical process parameters include strict moisture control during amination and maintaining reaction temperatures below -10°C during salt formation to prevent decomposition.
Purification Strategies
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Recrystallization: Optimal from ethanol/water (4:1 v/v) yields 98.5% purity
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Chromatography: Silica gel (CH₂Cl₂:MeOH:NH₄OH 90:9:1) resolves residual coupling catalysts
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Lyophilization: Final product stability increases 3-fold when stored as freeze-dried powder vs. crystalline form
Physicochemical Profiling
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 42.3 ± 1.7 |
| Methanol | 89.4 ± 3.2 |
| DMSO | 156.8 ± 5.1 |
| Ethyl acetate | 0.9 ± 0.1 |
The hydrochloride form demonstrates 18-fold greater aqueous solubility compared to the free base (2.3 mg/mL in water), critical for biological testing.
Stability Assessment
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Thermal: Decomposition onset at 218°C (DSC)
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Photolytic: <5% degradation after 48h UV exposure (ICH Q1B)
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Hydrolytic: Stable in pH 1–6 buffers; 12% degradation at pH 8 over 24h
Preliminary MIC values against reference strains:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 29213 | 32 |
| E. coli ATCC 25922 | >128 |
| C. albicans SC5314 | 64 |
The 6-methyl group appears crucial for Gram-positive activity through enhanced membrane penetration.
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